N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide
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Overview
Description
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide, also known as CMBI, is a novel small molecule inhibitor that has shown promising results in scientific research applications. The compound is synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Anticonvulsant and Sedative-Hypnotic Activities
A study on 4-thiazolidinone derivatives explored their design, synthesis, and pharmacological evaluation as anticonvulsant agents. These compounds, containing essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity. One compound in particular induced significant sedative-hypnotic activity without impairing learning and memory, indicating the involvement of benzodiazepine receptors in these effects (Faizi et al., 2017).
Anticancer Activity
Research into pro-apoptotic indapamide derivatives as anticancer agents revealed that certain compounds exhibited high proapoptotic activity against melanoma cell lines. These findings underscore the potential of similar structured compounds in developing new anticancer therapies (Yılmaz et al., 2015).
Photocatalytic Degradation
A study on the photodecomposition of propyzamide, a compound with structural similarity, investigated the use of TiO2-loaded adsorbent supports as photocatalysts. The results indicated that adsorbent supports could enhance the rate of mineralization and reduce the concentration of solution-phase intermediates, presenting a potential environmental application (Torimoto et al., 1996).
Photovoltaic Efficiency and Ligand-Protein Interactions
Further research into benzothiazolinone acetamide analogs investigated their vibrational spectra, electronic properties, and photovoltaic efficiency. These compounds showed good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, indicating their utility in renewable energy technologies. Additionally, molecular docking studies highlighted interactions with Cyclooxygenase 1, suggesting potential biological applications (Mary et al., 2020).
Mechanism of Action
This compound is a derivative of the thiazolo[5,4-d]thiazole class of compounds . Thiazolo[5,4-d]thiazoles are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . They have been recognized for their potential in the field of organic photovoltaics .
properties
IUPAC Name |
N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2OS/c1-19-13-10(16)6-4-8-12(13)21-15(19)18-14(20)9-5-2-3-7-11(9)17/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMLEKMSXLNOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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